Product packaging for 5-ethyl-1H-pyrrolo[2,3-b]pyridine(Cat. No.:)

5-ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13918347
M. Wt: 146.19 g/mol
InChI Key: QJJVKDGZMAMJAS-UHFFFAOYSA-N
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Description

5-ethyl-1H-pyrrolo[2,3-b]pyridine is a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, a privileged structure in medicinal chemistry known for its diverse biological activities . This fused bicyclic heterocyclic system is found in numerous natural products and is a significant building block for developing novel therapeutic agents . Research indicates that the 1H-pyrrolo[2,3-b]pyridine core is a competent scaffold for creating potent antiproliferative agents and is found in compounds that interact with calf thymus DNA . Furthermore, this core structure plays a important role in the development of kinase inhibitors . Modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring, such as the ethyl group in this compound, have been explored to optimize interactions with enzyme binding sites. For instance, introducing substituents at this position can help target specific pockets, as seen in the design of potent human neutrophil elastase (HNE) inhibitors and fibroblast growth factor receptor (FGFR) inhibitors . The scaffold's ability to form key hydrogen bonds with kinase hinge regions, as demonstrated in FGFR1 inhibition where it binds with the backbone of E562 and A564, makes it a versatile template for drug discovery . As such, this compound serves as a critical intermediate for researchers synthesizing and evaluating novel analogues for applications in oncology and other therapeutic areas . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B13918347 5-ethyl-1H-pyrrolo[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5-ethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h3-6H,2H2,1H3,(H,10,11)

InChI Key

QJJVKDGZMAMJAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Retrosynthetic Analysis and Synthetic Methodologies for 5 Ethyl 1h Pyrrolo 2,3 B Pyridine and Its Structural Analogues

Classical Approaches for Pyrrolo[2,3-b]pyridine Core Construction

The foundational methods for assembling the pyrrolo[2,3-b]pyridine core often draw inspiration from classical indole (B1671886) syntheses, adapted for the electron-deficient nature of the pyridine (B92270) ring.

Madelung and Fischer Type Syntheses of the Azaindole System

The Madelung synthesis , a high-temperature intramolecular cyclization of N-acyl-o-toluidines using a strong base, has been adapted for the preparation of azaindoles. In this context, an appropriately substituted N-acyl-2-amino-3-methylpyridine would be the key precursor. The reaction typically requires harsh conditions, such as the use of sodium or potassium alkoxides at temperatures ranging from 200-400 °C.

The Fischer indole synthesis is another cornerstone method that has been applied to the synthesis of azaindoles. This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of a pyrrolo[2,3-b]pyridine, a pyridylhydrazone, formed from the condensation of a pyridylhydrazine with an aldehyde or ketone, is the crucial intermediate. While the electron-deficient nature of the pyridine ring can sometimes hinder the reaction, the use of electron-donating groups on the pyridine ring can facilitate the cyclization. Polyphosphoric acid (PPA) is a commonly employed catalyst for this transformation, often requiring elevated temperatures. For instance, the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines has been successfully achieved through Fischer cyclization in PPA. wikipedia.org

Pyrrolo Annulation into Preformed Pyridine Rings

A common and versatile strategy for the construction of the pyrrolo[2,3-b]pyridine skeleton involves the annulation of a pyrrole (B145914) ring onto a pre-existing, appropriately functionalized pyridine ring. This approach allows for greater control over the substitution pattern of the final product. A variety of methods fall under this category, often involving the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or tandem manner. For example, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been described for the straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles.

Targeted Synthesis of 5-ethyl-1H-pyrrolo[2,3-b]pyridine and its Direct Precursors

The synthesis of the specifically substituted this compound requires a regioselective approach to introduce the ethyl group at the C5 position of the bicyclic core.

Strategies for Regioselective Introduction of the Ethyl Moiety

The introduction of the ethyl group at the 5-position can be achieved either by starting with a pyridine precursor already bearing the ethyl substituent or by functionalizing the pre-formed pyrrolo[2,3-b]pyridine core.

One plausible approach involves starting with a 2-amino-5-ethyl-3-methylpyridine derivative, which could then be subjected to a Madelung-type cyclization. The synthesis of precursors like 5-ethyl-2-methylpyridine (B142974) is well-established. uwindsor.ca

Alternatively, and more commonly for achieving diversity, is the late-stage functionalization of the 7-azaindole (B17877) scaffold. A highly effective strategy involves the initial halogenation of the 7-azaindole core, typically bromination, at the 5-position. The resulting 5-bromo-1H-pyrrolo[2,3-b]pyridine is a versatile intermediate for subsequent cross-coupling reactions. The synthesis of 5-bromo-7-azaindole (B68098) itself has been optimized through various routes, including the bromination of 7-azaindoline followed by dehydrogenation. mit.eduorgsyn.org

Cyclization and Annulation Protocols Specific to this compound Formation

With a 5-halo-1H-pyrrolo[2,3-b]pyridine intermediate in hand, the ethyl group can be introduced using modern cross-coupling methodologies. The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation. This reaction would involve the palladium-catalyzed coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with an ethylboronic acid derivative, such as ethylboronic acid or a potassium ethyltrifluoroborate salt. The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base.

Coupling Partner 1Coupling Partner 2Catalyst/LigandBaseSolvent
5-Bromo-1H-pyrrolo[2,3-b]pyridineEthylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water
5-Iodo-1H-pyrrolo[2,3-b]pyridinePotassium ethyltrifluoroboratePd(OAc)₂ / SPhosK₂CO₃Toluene/Water

Other cross-coupling reactions such as the Negishi coupling (using an organozinc reagent like ethylzinc (B8376479) chloride), Stille coupling (using an organotin reagent like ethyltributylstannane), or Kumada coupling (using a Grignard reagent like ethylmagnesium bromide) could also be employed for the introduction of the ethyl group at the 5-position. wikipedia.orgresearchgate.net The choice of method would depend on the availability of reagents and the functional group tolerance of the specific substrate.

Modern and Catalytic Synthetic Routes for Pyrrolo[2,3-b]pyridine Derivatives

Contemporary synthetic chemistry has provided a wealth of catalytic methods for the efficient construction of the pyrrolo[2,3-b]pyridine core and its derivatives, often under milder conditions and with greater functional group tolerance than classical methods.

Palladium-catalyzed reactions are at the forefront of these modern approaches. As mentioned, cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are extensively used for the functionalization of pre-formed azaindole rings or for the final cyclization step. nih.govnih.gov For instance, the synthesis of various substituted azaindoles can be achieved through a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines.

Rhodium-catalyzed C-H activation and annulation reactions have also emerged as powerful strategies for the synthesis of azaindole derivatives from readily available pyridines and alkynes. Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex pyrrolo[2,3-b]pyridine structures in a single step from simple starting materials. For example, a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines can afford polyfunctionalized tetrahydrocyclopenta wikipedia.orgorganic-chemistry.orgpyrrolo[2,3-b]pyridines. organic-chemistry.org These modern catalytic methods provide a versatile toolbox for the synthesis of a wide range of pyrrolo[2,3-b]pyridine derivatives, including the targeted this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, playing a crucial role in the synthesis and functionalization of the 7-azaindole scaffold. beilstein-journals.orgrsc.org

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. For instance, 4-chloro-7-azaindole (B22810) can be reacted with a variety of aromatic and heteroaromatic boronic acids to yield 4-substituted-7-azaindoles. atlanchimpharma.com Similarly, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed. nih.gov Another example involves the reaction of 1,1-dimethylethyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with 4-(dihydroxyboranyl)-2-ethylbenzoic acid using a palladium catalyst to produce the corresponding Suzuki product. google.com

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. It has been used in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where a secondary amine is coupled at the C-4 position of a 2-aryl-4-chloropyrrolopyridine. nih.gov This reaction is often sensitive to the substrate and requires careful optimization of ligands and reaction conditions. For example, the use of biarylphosphine ligands like DavePhos and a specific palladium precatalyst with LiHDMS as a base has been reported for the amination of unprotected halo-7-azaindoles, although scalability can be an issue. beilstein-journals.org The synthesis of 7-azaindole derivatives as cytokinin analogues has also been achieved using the Hartwig-Buchwald coupling reaction. nih.gov

Other palladium-catalyzed reactions such as the Sonogashira coupling and Heck coupling have also been instrumental. The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a common strategy for constructing the pyrrole ring of the azaindole core. nih.govatlanchimpharma.com For example, 2-amino-3-iodopyridine (B10696) can be coupled with various alkynes, followed by cyclization to yield 2-substituted 7-azaindoles. organic-chemistry.orgthieme-connect.com The Heck reaction has been used to introduce substituents at various positions of the 7-azaindole nucleus. atlanchimpharma.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in 7-Azaindole Synthesis

Reaction TypeReactantsCatalyst/ReagentsProductReference
Suzuki-Miyaura4-Chloro-7-azaindole, Arylboronic acidPd catalyst4-Aryl-7-azaindole atlanchimpharma.com
Suzuki-Miyaura2-Iodo-4-chloropyrrolopyridine, Arylboronic acidPd catalyst2-Aryl-4-chloropyrrolopyridine nih.gov
Buchwald-Hartwig2-Aryl-4-chloropyrrolopyridine, Secondary aminePd catalyst, Ligand2-Aryl-4-amino-pyrrolopyridine nih.gov
Sonogashira2-Amino-3-iodopyridine, Terminal alkynePd catalyst, Cu(I)2-Substituted-7-azaindole organic-chemistry.orgthieme-connect.com
Heck4-Iodo-1-acetyl-7-azaindole, Methyl acrylatePd(OAc)₂, BaseSubstituted 7-azaindole atlanchimpharma.com

C-H Functionalization Strategies for Direct Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of the 7-azaindole core, avoiding the need for pre-functionalized starting materials. nih.govrsc.org These methods allow for the introduction of various functional groups at specific positions of the heterocyclic ring.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of 7-azaindoles through the annulative coupling of aminopyridines with alkynes. rsc.org This method is highly regioselective and tolerates a wide range of functional groups. rsc.org

Another approach involves the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles with sulfonyl chlorides, promoted by TBAI which acts as both a promoter and a desulfonylation reagent. researchgate.net More recently, an iodine-catalyzed method for the direct regioselective C-3 chalcogenation (sulfenylation, selenylation, thiocyanation, and selenocyanation) of NH-free 7-azaindoles has been developed. acs.org This protocol utilizes I₂/DMSO as a catalytic system and allows for the functionalization of various substituted 7-azaindoles in moderate to excellent yields. acs.org

Microwave-Assisted and Green Chemistry Syntheses

The use of microwave irradiation and green chemistry principles has significantly advanced the synthesis of 7-azaindole derivatives by reducing reaction times, improving yields, and minimizing the use of hazardous reagents. acs.orgnih.gov

Microwave-assisted synthesis has been shown to dramatically accelerate key steps in the synthesis of 1,3- and 1,3,6-substituted 7-azaindoles. acs.orgacs.orgorganic-chemistry.orgnih.gov One notable example is the epoxide-opening-cyclization-dehydration sequence, where microwave heating significantly shortens the reaction time. acs.orgorganic-chemistry.org This method is compatible with a variety of functional groups and is suitable for parallel synthesis. organic-chemistry.org Another efficient microwave-assisted procedure involves the iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes, offering a rapid and economical route to a diverse range of 7-azaindoles. nih.gov

In the realm of green chemistry, a silver-catalyzed intramolecular cyclization of acetylenic free amines on water has been developed for the synthesis of 7-azaindoles. This method avoids the need for strong acids or bases and N-substituted substrates, with hydrogen bonding between water and the substrates enhancing reactivity and regioselectivity. organic-chemistry.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 7-Azaindoles

ReactionConventional MethodMicrowave-Assisted MethodReference
Epoxide-opening-cyclization-dehydrationLonger reaction times, often requires heating for extended periodsDramatically accelerated reaction times acs.orgorganic-chemistry.org
Iron-catalyzed cyclizationN/AShort reaction times, convenient operation nih.gov
Copper-mediated cyclizationStandard heatingMicrowave irradiation for faster cyclization nih.gov

Synthetic Divergence and Convergent Strategies in Analog Generation

The generation of diverse libraries of 7-azaindole analogues for structure-activity relationship (SAR) studies often employs both divergent and convergent synthetic strategies. researchgate.net

A divergent strategy involves the synthesis of a common intermediate which is then subjected to various late-stage functionalization reactions to produce a range of analogues. For example, a versatile synthesis of 2,4-substituted 7-azaindoles starts from substituted 2-fluoropyridines. researchgate.net A key intermediate can undergo regioselective electrophilic C5-substitution (e.g., bromination or nitration) followed by in situ oxidation to yield highly functionalized 7-azaindoles. researchgate.net This approach allows for the efficient generation of a library of compounds from a common precursor.

A convergent strategy , on the other hand, involves the synthesis of different fragments that are then coupled together in the final steps to assemble the target molecule. A two-step procedure for the preparation of 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine is an example of a convergent approach. organic-chemistry.orgthieme-connect.comorganic-chemistry.org The first step is a palladium-catalyzed coupling, followed by a cyclization step. organic-chemistry.orgthieme-connect.com This allows for the introduction of diversity at the 2-position by simply varying the alkyne coupling partner.

The choice between a divergent and a convergent strategy often depends on the desired diversity and the availability of starting materials. Both strategies have been instrumental in the exploration of the chemical space around the 7-azaindole scaffold for various applications, particularly in drug discovery. nih.govnih.gov

Chemical Reactivity and Functionalization of the 5 Ethyl 1h Pyrrolo 2,3 B Pyridine System

Electrophilic Aromatic Substitution Reactions

The pyrrolo[2,3-b]pyridine ring system is generally more susceptible to electrophilic aromatic substitution than benzene. youtube.com The pyrrole (B145914) moiety, being electron-rich, is the preferred site of electrophilic attack. Specifically, the C3 position is the most nucleophilic, followed by the C2 position. However, the presence of the ethyl group at the 5-position can influence the regioselectivity of these reactions through steric and electronic effects.

Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be performed on the pyrrolo[2,3-b]pyridine core. For instance, bromination often occurs at the C3 position under mild conditions. The specific conditions and outcomes are highly dependent on the nature of the electrophile and the reaction solvent.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are particularly relevant for modifying the pyridine (B92270) ring of the 5-ethyl-1H-pyrrolo[2,3-b]pyridine system. youtube.comnih.gov The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, especially when a good leaving group is present at the C2, C4, or C6 positions. youtube.comyoutube.com

These reactions typically proceed via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a stable intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. nih.govyoutube.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reactivity of halopyridines in SNAr reactions is notable, with the reaction rate often being influenced by the position of the halogen. youtube.com For instance, 2- and 4-halopyridines are generally more reactive than their 3-halo counterparts. youtube.com

Metal-Catalyzed Coupling Reactions for Peripheral Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents.

Heck, Sonogashira, and Stille Couplings

Palladium-catalyzed cross-coupling reactions are widely employed for the modification of pyrrolo[2,3-d]pyrimidines, a related heterocyclic system. researchgate.net These methodologies are readily applicable to this compound derivatives.

Heck Coupling: This reaction involves the coupling of a halo-substituted this compound with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling a halo-substituted derivative with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Stille Coupling: This reaction couples an organostannane with a halo- or triflate-substituted this compound, catalyzed by a palladium complex.

The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these reactions. researchgate.net

C-N and C-O Bond Formation Strategies

Palladium- and copper-catalyzed reactions are also instrumental in forming C-N and C-O bonds. The Buchwald-Hartwig amination, for example, is a versatile method for coupling amines with halo-substituted 5-ethyl-1H-pyrrolo[2,3-b]pyridines. Similarly, Ullmann-type couplings can be used to form C-O bonds with alcohols or phenols.

Coupling Reaction Reactants Catalyst/Reagents Bond Formed
Suzuki CouplingAryl/vinyl boronic acid/ester + Halide/triflatePd catalyst, BaseC-C
Heck CouplingAlkene + Halide/triflatePd catalyst, BaseC-C (alkenyl)
Sonogashira CouplingTerminal alkyne + Halide/triflatePd catalyst, Cu(I) cocatalyst, BaseC-C (alkynyl)
Stille CouplingOrganostannane + Halide/triflatePd catalystC-C
Buchwald-Hartwig AminationAmine + Halide/triflatePd catalyst, BaseC-N
Ullmann CondensationAlcohol/Phenol + HalideCu catalyst, BaseC-O

Functional Group Interconversions and Derivatization at Key Positions

Once initial functionalization is achieved, a variety of functional group interconversions can be performed to further elaborate the this compound molecule. vanderbilt.edu These transformations allow for the synthesis of a diverse library of derivatives.

Common interconversions include the reduction of nitro groups to amines, the oxidation of alkyl side chains, and the hydrolysis of esters or nitriles to carboxylic acids. For example, a carboxylic acid at the C5 position can be converted to an amide, ester, or other derivatives using standard peptide coupling reagents or other activation methods.

Initial Functional Group Target Functional Group Reagents/Conditions
-NO₂ (Nitro)-NH₂ (Amino)Reduction (e.g., H₂, Pd/C; SnCl₂, HCl)
-CN (Nitrile)-COOH (Carboxylic Acid)Acid or base hydrolysis
-CN (Nitrile)-CH₂NH₂ (Aminomethyl)Reduction (e.g., LiAlH₄)
-COOH (Carboxylic Acid)-CONH₂ (Amide)Amine, coupling agent (e.g., DCC, EDC)
-COOH (Carboxylic Acid)-COOR (Ester)Alcohol, acid catalyst
-Br (Bromo)-Alkyl/ArylOrganometallic reagent (e.g., Grignard, organolithium)

Heterocyclic Annulation and Ring Expansion Reactions

The this compound core can also serve as a template for the construction of more complex fused heterocyclic systems. These reactions, often involving intramolecular cyclizations, can lead to novel polycyclic structures with interesting biological and photophysical properties. For instance, appropriately substituted derivatives can undergo cyclization to form new rings fused to the pyrrole or pyridine moiety. Manganese-catalyzed cyclization has been reported for the synthesis of pyrrolopyridine derivatives. nih.gov

Advanced Computational and Theoretical Chemistry Studies on 5 Ethyl 1h Pyrrolo 2,3 B Pyridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of the 5-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting how it will interact with biological targets.

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), is a key feature in many biologically active compounds. Its derivatives have been the subject of various studies to understand their structure-activity relationships. For instance, the pyrrolo[2,3-b]pyridine ring can form crucial hydrogen bonds with the hinge region of protein kinases, a common target in cancer therapy. The positioning of the ethyl group at the 5-position can influence the electronic properties and steric interactions of the molecule, potentially enhancing its binding affinity and selectivity for specific targets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of this compound and its derivatives. These methods explore the different spatial arrangements (conformers) a molecule can adopt and how it moves and interacts with its environment over time.

MD simulations have been employed to study the stability of complexes formed between pyrrolo[2,3-b]pyridine derivatives and their target proteins. For example, a 100ns molecular dynamics simulation was used to confirm the stability of a designed compound within the active site of the c-Met kinase. sci-hub.se Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The root mean square deviation (RMSD) of the protein's backbone atoms is often monitored during these simulations to assess the stability of the system, with fluctuations of less than 0.1 nm indicating a stable complex. mdpi.com

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

For derivatives of 1H-pyrrolo[2,3-b]pyridine, docking studies have been instrumental in identifying potential therapeutic targets and optimizing lead compounds. These studies have shown that the pyrrolo[2,3-b]pyridine scaffold can form key hydrogen bonds with amino acid residues in the active sites of various enzymes. sci-hub.se For example, in the context of c-Met kinase inhibitors, the pyrrolo[2,3-b]pyridine moiety consistently forms hydrogen bonds with the residue Met1160. sci-hub.se Similarly, in studies of phosphodiesterase 4B (PDE4B) inhibitors, molecular modeling has revealed how these compounds interact with the enzyme. nih.gov

Docking studies have also guided the design of novel pyrrolo[2,3-b]pyridine derivatives with improved activity. For instance, by understanding the interactions within the hydrophobic pocket of fibroblast growth factor receptors (FGFRs), researchers have designed derivatives with enhanced inhibitory potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derived Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

For pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed. sci-hub.se These studies have successfully built models with good predictive power, as indicated by high q² and r² values. sci-hub.se For instance, a CoMSIA model for a series of c-Met inhibitors showed that hydrophobic interactions play a key role in their inhibitory activity. sci-hub.se Such models provide valuable insights into the structural requirements for biological activity and can be used to design new compounds with improved potency. sci-hub.se

In Silico Prediction of Molecular Attributes Relevant to Biological Activity

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the risk of late-stage failures. nih.gov

Medicinal Chemistry Design Principles and Structure Activity Relationship Sar Investigations for 5 Ethyl 1h Pyrrolo 2,3 B Pyridine Derivatives

Rational Design Paradigms for Modulating Biological Potency and Selectivity

The rational design of inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold often employs structure-based drug design (SBDD) strategies to optimize interactions with the target protein. rsc.org A key paradigm involves utilizing the scaffold as a "hinge-binder," where the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings form crucial hydrogen bonds with the hinge region of a kinase's ATP-binding pocket. The substituents on the core are then designed to occupy adjacent hydrophobic pockets and form additional interactions to enhance potency and selectivity. rsc.orgresearchgate.netresearcher.life

In the context of FGFR inhibitors, for example, the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is situated near the G485 residue. nih.govrsc.org Introducing a group capable of forming a hydrogen bond at this position, such as a trifluoromethyl group, has been shown to be a critical factor in improving compound activity. nih.gov For a 5-ethyl derivative, the design paradigm shifts from hydrogen bonding to leveraging hydrophobic interactions. The ethyl group at the C5 position is designed to fit into a hydrophobic pocket, displacing water molecules and contributing favorably to the binding enthalpy. The selection of an ethyl group over smaller (methyl) or larger (propyl, butyl) alkyl chains would be rationalized based on the specific size and shape of this hydrophobic pocket, aiming for an optimal fit that maximizes van der Waals contacts without introducing steric clashes.

Systemic Exploration of Substituent Effects at the Pyrrolo[2,3-b]pyridine Core

Systematic exploration of substituents around the 1H-pyrrolo[2,3-b]pyridine core is fundamental to understanding its SAR and optimizing lead compounds. Modifications at various positions have been shown to significantly impact biological activity.

For instance, in a series of PDE4B inhibitors, the 1H-pyrrolo[2,3-b]pyridine core was identified through a scaffold-hopping experiment, and subsequent SAR studies focused on the carboxamide moiety at the C2-position. nih.gov The nature of the amide substituent was found to be crucial for both potency and selectivity over the PDE4D isoform. nih.gov

In the development of FGFR inhibitors, modifications at the C3 and C5 positions of the 7-azaindole (B17877) scaffold were explored. nih.govrsc.org While a trifluoromethyl group at C5 proved beneficial, various larger substituents were appended to the C3-position to probe interactions within a nearby hydrophobic pocket. nih.govrsc.org The presence of a 3,5-dimethoxyphenyl group at C3, for example, could fully occupy this pocket and maintain essential hydrogen bonds. nih.gov

For a 5-ethyl substituted core, systemic exploration would involve:

Varying substituents at C2 and C3: Introducing different aryl, heteroaryl, or alkyl groups to probe for additional binding interactions and modulate physicochemical properties.

Modifying the N1 position: Adding substituents to the pyrrole nitrogen can influence the electronic properties of the ring system and provide another vector for interaction with the target protein or for tailoring pharmacokinetic properties.

Substitution on the pyridine ring (C4, C6): Modifications at these positions can further refine selectivity and potency, as demonstrated in the development of CSF1R inhibitors based on the related pyrrolo[2,3-d]pyrimidine scaffold where fragments were attached at C4, C5, and C6. mdpi.comresearchgate.net

SAR Elucidation from In Vitro Enzymatic or Receptor Binding Assays

In vitro assays are the cornerstone for elucidating the SAR of 1H-pyrrolo[2,3-b]pyridine derivatives. Enzymatic assays measuring the half-maximal inhibitory concentration (IC₅₀) against the target protein provide quantitative data to guide optimization.

In the pursuit of FGFR inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. nih.govrsc.org Compound 1 , with a low molecular mass, served as a starting point, demonstrating an IC₅₀ of 1900 nM against FGFR1. The introduction of a trifluoromethyl group at the 5-position in compound 4a was based on the hypothesis that it could form a hydrogen bond with the G485 residue, a strategy that proved effective. nih.gov Further modifications at the C3 position led to compound 4h , which exhibited potent activity against FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM, respectively. nih.govrsc.org This highlights the synergistic effect of optimizing substituents at multiple positions.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
1 H3-methoxyphenyl1900>10000>10000
4a CF₃3-methoxyphenyl100115290
4h CF₃3,5-dimethoxyphenyl7925

Table 1: SAR data for 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. Data sourced from nih.gov.

Similarly, for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, in vitro enzymatic assays revealed the importance of the amide substituent. nih.gov Compound 11h , featuring a specific cyclic amine, emerged as a potent and selective PDE4B inhibitor. nih.gov These examples underscore the critical role of in vitro assays in generating precise SAR data that drives medicinal chemistry efforts.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to identify novel, patentable chemotypes with improved properties. nih.gov Scaffold hopping involves replacing the central core of a known active compound with a structurally different scaffold while preserving the key pharmacophoric interactions. nih.govnih.gov

The 1H-pyrrolo[2,3-b]pyridine scaffold itself has been identified through such approaches. In one study, a scaffold-hopping experiment led to the discovery of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as novel PDE4B inhibitors. nih.gov This demonstrates the utility of the strategy in finding new applications for existing scaffolds.

Conversely, the 7-azaindole core can be replaced by other heterocyclic systems. In the development of CSF1R inhibitors, researchers started with a pyrrolo[2,3-d]pyrimidine nucleus and used scaffold hopping as a design strategy, incorporating a dipyridine moiety from the known drug Pexidartinib. mdpi.comresearchgate.net This highlights that even within the broader class of pyrrolo-pyridine-based structures, significant core modifications are explored to optimize drug-like properties. Bioisosteric replacement of the pyridine ring nitrogen with a carbon would yield an indole (B1671886) scaffold, while replacing the pyrrole nitrogen with carbon is not feasible. Swapping the positions of carbon and nitrogen atoms within the core, for example leading to a 1H-pyrazolo[3,4-b]pyridine, is a common bioisosteric replacement strategy used to modulate physicochemical properties and explore new intellectual property space. globalauthorid.com

Design of Linker Strategies and Hybrid Molecules

Creating hybrid molecules by connecting two or more pharmacophores via a linker is a design strategy used to achieve multi-target activity or to anchor a core scaffold into additional binding sites. researchgate.net This approach has been successfully applied to pyrrolo-pyrimidine scaffolds, which are structurally related to the 1H-pyrrolo[2,3-b]pyridine core.

A notable example is the design of CSF1R inhibitors where fragments of the drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net This molecular hybridization strategy involved synthesizing new compounds where Pexidartinib fragments were attached to the C4, C5, and C6 positions of the pyrrolopyrimidine scaffold. mdpi.com The resulting hybrid molecules were evaluated for their inhibitory activity, with compound 12b emerging as a potent inhibitor with low-nanomolar enzymatic activity and favorable properties. mdpi.com This demonstrates how combining structural elements from known inhibitors can lead to improved drug candidates. researchgate.net

Molecular Pharmacological Target Identification and Mechanistic Elucidation of 5 Ethyl 1h Pyrrolo 2,3 B Pyridine Interactions

High-Throughput Screening (HTS) and Phenotypic Screening for Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. assay.workscreative-bioarray.com For derivatives of 5-ethyl-1H-pyrrolo[2,3-b]pyridine, HTS is employed to identify initial "hit" compounds that interact with specific biological targets. assay.works These screens can be either target-based, using purified proteins or enzymes, or phenotypic, observing changes in cell behavior. creative-bioarray.com

In a typical HTS campaign, a diverse library of compounds, which can include derivatives of 1H-pyrrolo[2,3-b]pyridine, is tested for its ability to modulate the activity of a specific target, such as a kinase or receptor. thermofisher.comthermofisher.com For instance, an in-house screening of a 1H-pyrrolo[2,3-b]pyridine library identified a high level of inhibition against Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer. researchgate.net Phenotypic screening, on the other hand, might involve treating cancer cell lines with these compounds and identifying those that inhibit cell proliferation or induce apoptosis, without prior knowledge of the specific molecular target. rsc.org Subsequent studies would then be required to de-convolute the mechanism and identify the specific protein(s) responsible for the observed phenotype.

The Maybridge screening collection, containing over 51,000 diverse organic compounds, is an example of a library that may be used in such campaigns. thermofisher.com The goal of these initial screens is to identify promising lead compounds that can then be further optimized through medicinal chemistry efforts. assay.works

Biochemical Characterization of Enzyme Inhibition Kinetics (e.g., IC50, Ki determination)

Once a hit is identified through screening, its interaction with the target enzyme is characterized in detail using biochemical assays. This involves determining key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). bath.ac.uk The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a common measure of a compound's potency. bath.ac.uk

For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively studied as inhibitors of various kinases. One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org Compound 4h from this series demonstrated IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org Another study identified a 1H-pyrrolo[2,3-b]pyridine derivative, compound 9 , as a potent c-Met kinase inhibitor with an IC50 of 22.8 nM. nih.gov

The inhibition constant (Ki) provides a more fundamental measure of the inhibitor's binding affinity, independent of substrate concentration. The Cheng-Prusoff equation is often used to calculate Ki from the IC50 value, provided the enzyme kinetics follow the Michaelis-Menten model. bath.ac.uk These kinetic parameters are crucial for structure-activity relationship (SAR) studies, guiding the optimization of inhibitor potency and selectivity. nih.gov

Table 1: Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)
4h FGFR17 nih.govrsc.org
4h FGFR29 nih.govrsc.org
4h FGFR325 nih.govrsc.org
Compound 9 c-Met22.8 nih.gov
31g JAK1Potent Inhibitor nih.gov
NCB-0846 TNIKPotent Inhibitor researchgate.net

Receptor Binding Assays and Allosteric Modulation Studies

Beyond enzyme inhibition, derivatives of 1H-pyrrolo[2,3-b]pyridine may also interact with various receptors. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor and measuring the ability of the test compound to displace it.

Cell-Based Assays for Pathway Modulation and Biological Readouts (e.g., phosphorylation, gene expression)

To understand the biological effects of a compound within a cellular context, a variety of cell-based assays are employed. These assays can measure the modulation of specific signaling pathways and downstream biological events. For kinase inhibitors derived from 1H-pyrrolo[2,3-b]pyridine, a key assay is to measure the phosphorylation status of the target kinase or its downstream substrates.

For instance, the activation of FGFR is associated with autophosphorylation. nih.gov An effective FGFR inhibitor would be expected to reduce this phosphorylation. Similarly, inhibitors of Janus kinases (JAKs) would be assessed for their ability to block the phosphorylation of STAT proteins, which are key downstream effectors of the JAK/STAT pathway. nih.govresearchgate.net

Beyond phosphorylation, the effects on gene expression can also be analyzed. One study showed that a JAK1-selective inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold reduced the expression of fibrogenic genes in hepatic stellate cells. nih.gov In another example, a derivative of 1H-pyrrolo[2,3-b]pyridine inhibited the proliferation of breast cancer cells and induced apoptosis. rsc.org These cell-based assays provide crucial information on the compound's functional activity and its potential therapeutic effects.

Structural Biology Approaches (e.g., Co-crystallization with Target Proteins) for Elucidating Binding Modes

A detailed understanding of how a compound binds to its target protein at the atomic level is invaluable for drug design. Structural biology techniques, particularly X-ray crystallography, are used to determine the three-dimensional structure of a compound in complex with its target protein.

Co-crystallization of 1H-pyrrolo[2,3-b]pyridine derivatives with their target kinases has provided significant insights into their binding modes. For example, the co-crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative with FGFR1 revealed that the pyrrolopyridine core forms two hydrogen bonds with the hinge region of the kinase domain. nih.gov Specifically, it interacts with the backbone carbonyl of glutamic acid 562 and the amine group of alanine (B10760859) 564. nih.gov Another study on TNIK inhibitors showed that the 1H-pyrrolo[2,3-b]pyridine scaffold binds to the kinase in an inactive conformation. researchgate.net These structural details allow for rational, structure-based design of more potent and selective inhibitors. Molecular docking studies are also frequently used to predict the binding mode of new compounds and to guide their synthesis.

Strategic Utility of 5 Ethyl 1h Pyrrolo 2,3 B Pyridine As a Chemical Probe and Scaffold in Drug Discovery

Applications in Target Validation and Pathway Interrogation

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in the design of inhibitors for various protein kinases, which are crucial in cell signaling pathways. nih.gov Derivatives of this scaffold have been instrumental in validating the roles of specific kinases in disease processes. For instance, compounds incorporating the 1H-pyrrolo[2,3-b]pyridine core have been developed as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer. nih.gov The ability of these compounds to selectively inhibit c-Met allows researchers to probe the downstream effects of blocking this pathway, thereby validating c-Met as a therapeutic target. nih.gov

Furthermore, the 1H-pyrrolo[2,3-b]pyridine framework has been utilized to develop inhibitors for Traf2- and Nck-interacting kinase (TNIK), another enzyme involved in cancer signaling. researchgate.net By using these inhibitors as chemical probes, researchers can interrogate the specific functions of TNIK in colorectal cancer cells, providing insights into the molecular mechanisms of the disease. researchgate.net This targeted approach allows for a detailed understanding of cellular signaling cascades and the identification of new nodes for therapeutic intervention.

Role as a Privileged Scaffold for Novel Ligand Development

The 1H-pyrrolo[2,3-b]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. pitt.edu This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold stems from its ability to be readily modified at various positions, allowing for the creation of diverse chemical libraries. researchgate.net These libraries can then be screened against a wide range of biological targets to identify novel ligands.

The development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs) exemplifies the utility of this scaffold. nih.govrsc.org Researchers have successfully designed and synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit potent and selective inhibition of FGFRs, which are implicated in various cancers. nih.govrsc.org The modular nature of the scaffold allows for systematic structure-activity relationship (SAR) studies, leading to the optimization of potency and selectivity. nih.gov Similarly, this scaffold has been employed in the development of inhibitors for B-RAF, another key kinase in cancer pathways. nih.gov

The table below showcases examples of how the 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors for different kinase targets.

Target KinaseScaffoldKey ModificationsReference
c-Met1H-pyrrolo[2,3-b]pyridineIntroduction of methylene, sulfur, sulfoxide, or cyclopropyl (B3062369) linkers nih.gov
FGFR1H-pyrrolo[2,3-b]pyridineSubstitution at the 5-position with a trifluoromethyl group nih.gov
B-RAF1H-pyrrolo[2,3-b]pyridineSynthesis of two series with different substitutions nih.gov
PDE4B1H-pyrrolo[2,3-b]pyridine-2-carboxamideVaried aryl and amide substituents nih.gov

Potential as a Precursor for Advanced Heterocyclic Systems

The 1H-pyrrolo[2,3-b]pyridine core can serve as a starting material for the synthesis of more complex, polyheterocyclic systems. Its inherent reactivity allows for the construction of fused ring systems and the introduction of diverse functionalities. For example, the pyrrolo[3,4-b]pyridin-5-one system, an aza-analogue of isoindolin-1-one, can be synthesized from precursors containing the pyrrolo[2,3-b]pyridine framework. nih.gov These more elaborate structures can exhibit unique pharmacological properties and provide access to novel chemical space. The synthesis of such complex molecules often involves multi-component reactions, highlighting the versatility of the initial scaffold in facilitating intricate chemical transformations. mdpi.com

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. youtube.com The 1H-pyrrolo[2,3-b]pyridine scaffold is well-suited for FBDD approaches. Its relatively small size and capacity for forming key interactions with protein targets make it an ideal starting point for fragment elaboration. nih.govresearchgate.net In a notable example, a fragment screening campaign identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a binder to the hinge region of Focal Adhesion Kinase (FAK), a target in oncology. researchgate.netnih.govresearchgate.net Through a process of fragment growing, where additional chemical moieties are added to the initial fragment, potent and selective FAK inhibitors were developed. nih.govresearchgate.net

Furthermore, the 1H-pyrrolo[2,3-b]pyridine scaffold has been incorporated into the design of covalent inhibitors. These inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action. For instance, a series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives were designed as reversible-covalent inhibitors of FGFR4. nih.gov The aldehyde group on the scaffold forms a reversible covalent bond with a cysteine residue in the kinase, leading to potent and selective inhibition. nih.gov This approach demonstrates the adaptability of the 1H-pyrrolo[2,3-b]pyridine core for advanced drug design strategies.

Future Research Directions and Emerging Paradigms in Pyrrolo 2,3 B Pyridine Chemistry

Development of Stereoselective and Asymmetric Synthetic Methodologies

The synthesis of pyrrolo[2,3-b]pyridines has evolved significantly, with numerous methods available for the construction of the core and its functionalization. researchgate.netorganic-chemistry.orgresearchgate.net However, the development of stereoselective and asymmetric synthetic methodologies remains a key area of future research. Many biologically active molecules derived from the 7-azaindole (B17877) scaffold are chiral, and their therapeutic efficacy and safety are often dependent on a specific stereoisomer.

Recent advancements have seen the use of 7-azaindoline amides as directing groups in catalytic asymmetric reactions, such as aldol (B89426) and Mannich reactions, to produce chiral α-amino acid derivatives with high enantioselectivity. mdpi.com For instance, Shibasaki and coworkers have demonstrated the use of copper-based catalysts in asymmetric Mannich reactions of α-CF3 7-azaindoline acetamide (B32628) to yield β-amino acid derivatives with high diastereoselectivity and enantiomeric excess. mdpi.com

Future efforts will likely focus on expanding the scope of these asymmetric transformations to a wider range of substrates and reaction types. The development of novel chiral catalysts and ligands specifically designed for the 7-azaindole framework will be crucial. Furthermore, the application of these methods to the synthesis of complex, polycyclic, and stereochemically rich pyrrolo[2,3-b]pyridine derivatives will open up new possibilities for drug discovery.

Exploration of Novel Biological Targets and Therapeutic Areas

Pyrrolo[2,3-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, including as inhibitors of kinases, cytotoxic agents, and anti-inflammatory molecules. nih.govnih.gov Several drugs containing this scaffold, such as the BRAF inhibitor Vemurafenib, are already on the market. jst.go.jpnih.gov However, the full therapeutic potential of this compound class is far from being fully realized.

Future research will undoubtedly focus on identifying and validating novel biological targets for pyrrolo[2,3-b]pyridine derivatives. This will involve screening these compounds against a wider range of enzymes, receptors, and other biomolecules implicated in various diseases. For example, recent studies have explored their potential as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) for Alzheimer's disease, c-Met kinase for cancer, and TRAF2- and NCK-interacting kinase (TNIK) for immunological disorders. nih.govnih.govnih.gov

The exploration of new therapeutic areas beyond oncology and inflammation is also a promising direction. The diverse pharmacological properties of 7-azaindoles suggest their potential application in treating infectious diseases, neurodegenerative disorders, and metabolic syndromes. nih.govnih.gov The development of selective and potent inhibitors for novel targets will be a key driver of innovation in this field.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, and the field of pyrrolo[2,3-b]pyridine chemistry is no exception. mdpi.commednexus.orgspringernature.com These computational tools can be employed at various stages of the drug discovery pipeline, from target identification and validation to lead optimization and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

In the context of pyrrolo[2,3-b]pyridine chemistry, AI and ML algorithms can be used to:

Design novel scaffolds: Generative models can propose new pyrrolo[2,3-b]pyridine derivatives with desired properties. For instance, a deep conditional transformer neural network, SyntaLinker, was used to design pyrrolo[2,3-d]pyrimidine derivatives as TBK1 inhibitors. nih.gov

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potency and selectivity of new compounds against specific targets. slideshare.net

Optimize lead compounds: AI-driven platforms can guide the iterative process of modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile.

The successful application of AI and ML requires large datasets of high-quality chemical and biological data. As more information on pyrrolo[2,3-b]pyridine derivatives becomes available, the predictive power and design capabilities of these computational models will continue to improve, accelerating the discovery of new drug candidates.

Sustainable and Eco-Friendly Synthetic Advancements for Pyrrolo[2,3-b]pyridine Derivatives

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, with a focus on developing more sustainable and environmentally friendly processes. Future research in pyrrolo[2,3-b]pyridine synthesis will likely emphasize the development of methodologies that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.

Recent examples of greener synthetic approaches include:

Catalytic C-H functionalization: Direct functionalization of C-H bonds avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation. rsc.org

Use of greener solvents and catalysts: The replacement of traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. researchgate.net The use of earth-abundant and non-toxic metal catalysts is also being explored.

By embracing these sustainable practices, the synthesis of pyrrolo[2,3-b]pyridine derivatives can be made more efficient, cost-effective, and environmentally responsible.

Multi-Omics Integration for Comprehensive Mechanistic Understanding in Chemical Biology

To fully understand the biological effects of pyrrolo[2,3-b]pyridine derivatives, a systems-level approach is required. The integration of multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how these compounds interact with biological systems.

For example, by combining these approaches, researchers can:

Identify on-target and off-target effects: Multi-omics analysis can reveal the full spectrum of molecular changes induced by a compound, helping to identify its primary target as well as any unintended interactions.

Elucidate mechanisms of action: By observing the downstream effects of a compound on gene expression, protein levels, and metabolic pathways, researchers can gain a deeper understanding of its mechanism of action. For instance, multi-targeted inhibitors of cytosolic one-carbon metabolism were designed and their intracellular targets were identified through targeted metabolomics. princeton.edu

Discover biomarkers of response: Multi-omics data can be used to identify biomarkers that predict which patients are most likely to respond to a particular drug, paving the way for personalized medicine.

Q & A

Q. Table 1. Representative Synthesis Yields

Reaction TypeProductYieldReference
Suzuki Coupling5-Aryl-3-nitro derivatives96%
Hydrogenation3-Amino intermediates90-95%
Fischer Cyclization5-Bromo-7-azaindole scaffold51-99%

How do structural modifications at the 3- and 5-positions influence FGFR inhibitory activity?

(Advanced)
The 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge binder in FGFR1, with substituents at the 3- and 5-positions critical for potency:

  • 5-Position : Introduction of hydrogen-bond acceptors (e.g., trifluoromethyl) enhances interactions with Gly485. Ethyl groups may improve hydrophobic packing in the ATP-binding pocket .
  • 3-Position : Bulky substituents (e.g., benzoyl or nicotinamide groups) exploit hydrophobic regions near the gatekeeper residue. For example, compound 4h (3-nicotinamide derivative) showed FGFR1 IC₅₀ = 7 nM .

Q. Table 2. SAR of Select Derivatives

Compound3-Substituent5-SubstituentFGFR1 IC₅₀ (nM)
4hNicotinamideEthyl7
8aPhenylEthyl25
BaseNoneEthyl>1000

What analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?

Q. (Basic)

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 8.89 ppm for HetH protons in thienyl derivatives) .
  • HRMS : Validates molecular formulas (e.g., [M+H]⁺ = 315.1237 for C₁₉H₁₄N₄O) .
  • X-ray Crystallography : Resolves binding modes, as seen in FGFR1 co-crystal structures .

How can molecular docking guide the design of pyrrolo[2,3-b]pyridine-based inhibitors?

(Advanced)
Docking studies predict binding poses and optimize interactions:

  • Hydrogen Bonding : The pyrrolo[2,3-b]pyridine N-H forms a hinge interaction with Ala564 in FGFR1. Substituents at C5 (e.g., ethyl) align with hydrophobic pockets .
  • Hydrophobic Fit : Bulky 3-substituents (e.g., benzoyl) occupy the back pocket, reducing off-target effects. Docking of chromeno[2,3-b]pyridines into SIRT2 confirmed similar principles .

Q. Methodology :

Prepare protein structure (PDB: 4RWJ for FGFR1).

Generate ligand conformers (e.g., with Open Babel).

Score poses using Glide SP/XP.

What strategies address discrepancies in biological activity data across studies?

Q. (Advanced)

  • Assay Standardization : Variations in kinase assay conditions (e.g., ATP concentration) can skew IC₅₀ values. Use internal controls (e.g., staurosporine) .
  • Metabolic Stability Testing : Labile intermediates (e.g., 3-amino derivatives) decompose rapidly; stabilize via acylation or use fresh preparations .
  • Orthogonal Validation : Confirm FGFR inhibition via Western blot (p-FRS2α suppression) or cell proliferation assays .

How are labile intermediates stabilized during multi-step synthesis?

Q. (Advanced)

  • In Situ Derivatization : 3-Amino intermediates are immediately acylated to prevent decomposition .
  • Low-Temperature Handling : Nitration reactions (e.g., HNO₃ at 0°C) minimize side reactions .
  • Protecting Groups : tert-Butyl groups shield reactive NH sites during glycosylation .

What role do electronic effects play in substituent design for kinase inhibition?

Q. (Advanced)

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl at C5 enhances electrophilicity, strengthening hinge hydrogen bonds .
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce binding affinity. Balance via logP optimization (e.g., cLogP < 4) .

How is regioselectivity achieved in electrophilic substitution reactions?

Q. (Basic)

  • Directed Metalation : Use of directing groups (e.g., nitro at C3) guides bromination or coupling to C5 .
  • Steric Control : Bulky substituents at C3 block electrophilic attack at adjacent positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.